molecular formula C2H8N2S2 B14672626 Ammonium methyldithiocarbamate CAS No. 39680-90-5

Ammonium methyldithiocarbamate

Cat. No.: B14672626
CAS No.: 39680-90-5
M. Wt: 124.23 g/mol
InChI Key: LVYAMPSKHSIFNV-UHFFFAOYSA-N
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Description

Ammonium methyldithiocarbamate (AMDC), also known as metam-ammonium (IUPAC name: this compound), is a dithiocarbamate compound with the chemical formula CH₃NHCS₂NH₄ . It is classified as a soil fumigant and fungicide, primarily used in agricultural settings to control nematodes, fungi, and weeds. Structurally, AMDC consists of a methyl group attached to the dithiocarbamate backbone, with an ammonium counterion. It is a yellow crystalline solid that decomposes in air and water, releasing methyl isothiocyanate (MITC), its active degradation product .

Properties

CAS No.

39680-90-5

Molecular Formula

C2H8N2S2

Molecular Weight

124.23 g/mol

IUPAC Name

azanium;N-methylcarbamodithioate

InChI

InChI=1S/C2H5NS2.H3N/c1-3-2(4)5;/h1H3,(H2,3,4,5);1H3

InChI Key

LVYAMPSKHSIFNV-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)[S-].[NH4+]

Related CAS

144-54-7 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium methyldithiocarbamate can be synthesized through the reaction of methylamine with carbon disulfide in the presence of ammonium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NH}_4\text{OH} \rightarrow \text{CH}_3\text{NCS}_2\text{NH}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves a one-pot reaction where methylamine, carbon disulfide, and ammonium hydroxide are mixed under controlled conditions. The reaction is carried out in a solvent-free environment to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form thiuram disulfides.

    Substitution: The compound can be S-alkylated to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Alkyl halides are often used for S-alkylation reactions.

Major Products:

Scientific Research Applications

Ammonium methyldithiocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium methyldithiocarbamate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by chelating metal ions such as copper, iron, and manganese. This inhibition disrupts the catalytic and regulatory thiol groups of cytoplasmic enzymes, leading to the compound’s pesticidal and fungicidal activities .

Comparison with Similar Compounds

Comparison with Similar Dithiocarbamate Compounds

Structural and Functional Differences

Dithiocarbamates vary by substituents (alkyl/aryl groups) and counterions (sodium, potassium, ammonium). Key comparisons include:

Sodium Methyldithiocarbamate (SMDC)
  • Formula : CH₃NHCS₂Na
  • Properties : SMDC (e.g., Vapam®) is a commercial fumigant. Unlike AMDC, it is a sodium salt, which enhances water solubility and stability. SMDC degrades to MITC, similar to AMDC, but sodium salts generally exhibit fewer complications in biological systems compared to ammonium salts .
  • Application : Used as a pre-plant soil fumigant.
Diethyldithiocarbamate (DDC)
  • Formula : (C₂H₅)₂NCS₂Na
  • Properties : DDC is a prototypic dithiocarbamate with ethyl substituents. It enhances neurotoxicity in MPTP-induced models, unlike AMDC or methyldithiocarbamate (MDC), which lack this effect .
  • Application : Industrial chelator and antidote for metal poisoning.
Ethylenebisdithiocarbamate (EBDC)
  • Formula : C₄H₆N₂S₄Na₂
  • Properties: A dimeric dithiocarbamate with a ethylene bridge. EBDC derivatives (e.g., mancozeb) degrade to ethylenethiourea, a suspected carcinogen, whereas AMDC degrades to MITC .
  • Application : Broad-spectrum fungicide.

Stability and Degradation Pathways

Compound Degradation Product Stability Notes
AMDC Methyl isothiocyanate (MITC) Decomposes rapidly in air/water .
SMDC MITC More stable than AMDC; sodium ion reduces decomposition rate .
EBDC Ethylenethiourea (ETU) ETU is persistent and potentially toxic .
DDC Carbon disulfide (CS₂) Releases CS₂, which is neurotoxic .
Neurotoxicity
  • DDC/EBDC : Potentiate neurotoxicity, linked to Parkinson’s disease models .
Antimicrobial Efficacy
  • AMDC and SMDC are effective against soil-borne pathogens due to MITC release .
  • EBDC derivatives exhibit broader antifungal activity but face regulatory restrictions due to ETU formation .

Industrial and Agricultural Use

Compound Primary Use Market Preference
AMDC Soil fumigation Limited due to instability; replaced by SMDC .
SMDC Soil fumigation (Vapam®) Preferred for stability and efficacy .
EBDC Crop protection (mancozeb) Declining use due to ETU concerns .

Chemical Reactions Analysis

Decomposition Reactions

Ammonium methyldithiocarbamate is unstable in aqueous environments and reacts with acids or water to produce toxic byproducts.

Hydrolysis in Water

When diluted with water, it decomposes into:

  • Methylisothiocyanate (MITC) : A lachrymator and moderate poison .

  • Hydrogen sulfide (H₂S) : A highly toxic gas .

  • Carbon disulfide (CS₂) : Flammable and toxic .

  • Monomethylamine (CH₃NH₂) : A flammable gas .

This decomposition is rapid, especially under acidic conditions, and generates products that pose environmental and health risks .

Reaction with Strong Acids

In the presence of strong acids (e.g., HCl), the compound breaks down further:

  • Carbon disulfide (CS₂) : Released via acid-catalyzed hydrolysis .

  • Monomethylamine (CH₃NH₂) : Generated alongside CS₂ .

Condition Primary Products References
Dilution with waterMITC, H₂S, CS₂, CH₃NH₂
Strong acid exposureCS₂, CH₃NH₂

Atmospheric Gas-Phase Reactions

Methylisothiocyanate (MITC), a primary decomposition product, undergoes reactions with hydroxyl radicals (OH) in the atmosphere.

Reaction with Hydroxyl Radicals (OH)

  • Rate Constant : 15.36 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ .

  • Half-Life : 15.7 hours under atmospheric conditions .

  • Conversion to Methyl Isocyanate (MIC) :

    • 67% molar conversion of MITC to MIC via OH radical reactions .

    • MIC is a highly reactive and toxic compound with a longer half-life (66.5 hours ) .

Compound Rate Constant (cm³ molecule⁻¹ s⁻¹) Half-Life
MITC15.36 × 10⁻¹²15.7 h
MIC3.62 × 10⁻¹²66.5 h

Environmental Degradation

This compound and its breakdown products interact with soil and microbial systems.

Soil and Microbial Degradation

  • Hydrolysis : Under alkaline conditions, dithiocarbamates are stable, but acidic conditions accelerate degradation .

  • Microbial Activity : Soil microorganisms metabolize dithiocarbamates, producing secondary metabolites like ethylene thiourea (ETU) , propylene thiourea (PTU) , and thiourea (TU) .

  • Half-Life : Ranges from 2 hours to 10 days , depending on pH, temperature, and matrix .

Factor Effect on Half-Life References
Alkaline pHStabilizes compound
Acidic pHAccelerates degradation
Soil microorganismsPromote breakdown into ETU, PTU, TU

Biochemical and Toxicological Reactions

Exposure to this compound and its metabolites triggers oxidative stress and cholinesterase inhibition.

Oxidative Stress Mechanism

  • Glutathione Depletion : Reduces intracellular glutathione (GSH), leading to oxidative stress .

  • Cytokine Dysregulation : Alters cytokine production in immune cells (e.g., upregulation of IL-10) .

Cholinesterase Inhibition

  • Shares a common mechanism with other dithiocarbamates (e.g., ziram) to inhibit cholinesterase enzymes, affecting neurological function .

Incompatibilities

  • Reacts with : Acids, peroxides, aldehydes, and hydrides .

  • Fire Hazard : Decomposition releases toxic fumes (MITC, H₂S) .

Regulatory Status

  • Classified as a soil fumigant with EPA Registration Numbers 5481-416 and 5481-469 .

  • Linked to thyroid cancer risk via ETU metabolite formation in other dithiocarbamates .

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